molecular formula C7H13NOS B8066496 2,2,5-Trimethylthiomorpholin-3-one CAS No. 69226-24-0

2,2,5-Trimethylthiomorpholin-3-one

Cat. No.: B8066496
CAS No.: 69226-24-0
M. Wt: 159.25 g/mol
InChI Key: JELOHXJORRMZNH-UHFFFAOYSA-N
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Description

2,2,5-Trimethylthiomorpholin-3-one is a heterocyclic organic compound with the molecular formula C7H13NOS. It is characterized by a thiomorpholine ring substituted with three methyl groups at positions 2, 2, and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethylthiomorpholin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethylaziridine with ethyl 2-mercaptopropionate under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethylthiomorpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2,2,5-Trimethylthiomorpholin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethylthiomorpholin-3-one
  • 2,5,5-Trimethylthiomorpholin-3-one
  • 3-Thiomorpholinone, 2,5,5-trimethyl-

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,5-trimethylthiomorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-5-4-10-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELOHXJORRMZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(C(=O)N1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69226-24-0
Record name 3-Thiomorpholinone, 2,2,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17634
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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